[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride
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Overview
Description
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride: is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexyl ring substituted with a 2,4-dichlorophenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the cyclohexyl ring with the 2,4-dichlorophenyl group. This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexyl ring or the phenyl ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties and its role in drug development.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine: This compound lacks the hydrochloride group but shares a similar core structure.
[1-(2,4-Dichlorophenyl)cyclohexyl]methanol: This compound has a hydroxyl group instead of the methanamine group.
Uniqueness: The presence of the methanamine group and the hydrochloride salt form distinguishes [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride from its analogs
Properties
Molecular Formula |
C13H18Cl3N |
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Molecular Weight |
294.6 g/mol |
IUPAC Name |
[1-(2,4-dichlorophenyl)cyclohexyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H17Cl2N.ClH/c14-10-4-5-11(12(15)8-10)13(9-16)6-2-1-3-7-13;/h4-5,8H,1-3,6-7,9,16H2;1H |
InChI Key |
PLXUUUZUQBLIQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN)C2=C(C=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
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